molecular formula C11H23N3O2 B4236178 N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea

N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea

Cat. No. B4236178
M. Wt: 229.32 g/mol
InChI Key: CHLPTXVCTJUJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea, also known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents worldwide. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and biting flies. In

Mechanism of Action

The mechanism of action of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea is not fully understood, but it is believed to work by disrupting the olfactory system of insects. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea is thought to interfere with the ability of insects to detect the presence of humans and animals by masking the scent of carbon dioxide and other chemicals that are attractive to insects. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea may also interfere with the ability of insects to detect the presence of lactic acid, which is a byproduct of human sweat and is highly attractive to mosquitoes.
Biochemical and Physiological Effects
N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has been found to have a variety of biochemical and physiological effects on insects. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to interfere with the ability of mosquitoes to detect and respond to host cues, such as carbon dioxide and lactic acid. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has also been found to affect the feeding behavior of mosquitoes, reducing the amount of blood that they consume. In addition, N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has been found to affect the nervous system of insects, causing them to become disoriented and reducing their ability to fly.

Advantages and Limitations for Lab Experiments

N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has several advantages for use in laboratory experiments. It is a well-established insect repellent that has been extensively studied and is known to be highly effective. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea is also relatively easy to obtain and can be synthesized in a laboratory setting. However, there are also some limitations to the use of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea in laboratory experiments. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea can be toxic to some insect species, which may limit its use in studies of those species. In addition, N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea can be volatile and may evaporate quickly, which may make it difficult to maintain consistent exposure levels in laboratory experiments.

Future Directions

There are several areas of future research that could be pursued in the study of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea. One area of research could be the development of new insect repellent formulations that are more effective than current formulations. Another area of research could be the investigation of the long-term effects of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea exposure on insects and on the environment. Additionally, research could be done to better understand the mechanism of action of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea and to identify new targets for insect repellents. Finally, research could be done to investigate the safety and effectiveness of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea in human populations, particularly in vulnerable populations such as pregnant women and children.
Conclusion
In conclusion, N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea is synthesized by the reaction of N,N-diethylcarbamoyl chloride with 4-morpholineethanol and has been used in laboratory studies to investigate the mechanism of action of insect repellents and to study the biochemical and physiological effects of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea on insects. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has several advantages for use in laboratory experiments, but there are also some limitations to its use. Future research could be done to develop new insect repellent formulations, investigate the long-term effects of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea exposure, better understand the mechanism of action of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea, and investigate the safety and effectiveness of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea in human populations.

Scientific Research Applications

N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling a wide range of insects. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea is commonly used in the development of insect repellent products and has been used in field studies to assess the effectiveness of various insect repellent formulations. N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea has also been used in laboratory studies to investigate the mechanism of action of insect repellents and to study the biochemical and physiological effects of N,N-diethyl-N'-[2-(4-morpholinyl)ethyl]urea on insects.

properties

IUPAC Name

1,1-diethyl-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-3-14(4-2)11(15)12-5-6-13-7-9-16-10-8-13/h3-10H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPTXVCTJUJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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